METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE
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Overview
Description
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. The starting materials often include substituted benzoxepines and benzoates, which undergo a series of reactions such as chlorination, methoxylation, and amidation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxepine derivatives.
Scientific Research Applications
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxepine derivatives with different substituents, such as:
- METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE .
Uniqueness
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO7/c1-27-17-10-15(22(26)30-4)16(11-18(17)28-2)24-21(25)12-5-6-31-20-13(7-12)8-14(23)9-19(20)29-3/h5-11H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFXDPLFJALTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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